5-Bromo-2-(trifluoromethoxy)benzyl Bromide
Overview
Description
5-Bromo-2-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is characterized by the presence of bromine and trifluoromethoxy groups attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Bromobenzyl bromides are generally known to be used to protect ketones and aldehydes in their less reactive alcohol oxidation states .
Mode of Action
It’s known that bromobenzyl bromides can act as a coupling component in various reactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: Products are biaryl compounds formed by the coupling of the benzyl bromide with boronic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethoxy)benzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of complex molecules through cross-coupling reactions and nucleophilic substitutions .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)benzyl bromide
- 4-Bromo-2-(trifluoromethoxy)benzyl bromide
- 5-Bromo-2-fluorobenzotrifluoride
Comparison: 5-Bromo-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct reactivity and properties. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDIGBRVPBGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225967 | |
Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-87-8 | |
Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685126-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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